An In-depth Technical Guide to 4-Chloro-2-methylpyrimidin-5-amine (CAS No. 20090-59-9)
An In-depth Technical Guide to 4-Chloro-2-methylpyrimidin-5-amine (CAS No. 20090-59-9)
Foreword: The Unsung Hero of Kinase Inhibitor Scaffolds
In the landscape of modern drug discovery, particularly in the realm of oncology and inflammatory diseases, the pyrimidine scaffold stands as a cornerstone of molecular design. Its unique electronic properties and ability to engage in crucial hydrogen bonding interactions have made it a privileged structure in the development of kinase inhibitors. Within this vital class of compounds, 4-Chloro-2-methylpyrimidin-5-amine emerges as a highly versatile and strategic building block. Its carefully positioned functional groups—a reactive chlorine atom, a nucleophilic amine, and a methyl group—offer a trifecta of synthetic handles for the elaboration of complex, biologically active molecules. This guide aims to provide researchers, scientists, and drug development professionals with a comprehensive understanding of the core attributes of 4-Chloro-2-methylpyrimidin-5-amine, from its fundamental properties to its strategic application in the synthesis of next-generation therapeutics.
Core Compound Profile
Chemical Identity and Physicochemical Properties
4-Chloro-2-methylpyrimidin-5-amine, with the Chemical Abstracts Service (CAS) registry number 20090-59-9 , is a substituted pyrimidine that presents as a solid at room temperature.[1][2] Its molecular structure and key physicochemical properties are summarized in the table below. The strategic placement of the chloro and amino groups is pivotal to its synthetic utility, a topic that will be explored in depth in subsequent sections.
| Property | Value |
| CAS Number | 20090-59-9 |
| Molecular Formula | C₅H₆ClN₃ |
| Molecular Weight | 143.57 g/mol |
| IUPAC Name | 4-chloro-2-methylpyrimidin-5-amine |
| Appearance | Solid (predicted) |
| Solubility | Soluble in various organic solvents |
| Hazard Codes | H302, H315, H319, H332, H335 |
Data compiled from various chemical supplier databases.[1][2]
Spectroscopic Signature
While a comprehensive, publicly available set of experimental spectra for 4-Chloro-2-methylpyrimidin-5-amine is not readily found in peer-reviewed literature, data for closely related analogs and computational predictions provide a reliable spectroscopic profile.
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¹H NMR: The proton NMR spectrum is expected to show a singlet for the methyl group protons, a singlet for the amine protons, and a singlet for the pyrimidine ring proton. The chemical shifts would be influenced by the electronic effects of the chloro and amino substituents.
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¹³C NMR: The carbon NMR would display distinct signals for the methyl carbon, the two non-equivalent pyrimidine ring carbons bearing the chloro and amino groups, and the other two pyrimidine ring carbons.
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Mass Spectrometry: The mass spectrum would show a molecular ion peak (M+) corresponding to the molecular weight, with a characteristic M+2 peak due to the presence of the chlorine-37 isotope.
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Infrared (IR) Spectroscopy: The IR spectrum would feature characteristic absorption bands for N-H stretching of the amine group, C-H stretching of the methyl and aromatic ring protons, C=N and C=C stretching of the pyrimidine ring, and a C-Cl stretching vibration.
Synthesis and Chemical Reactivity: A Synthetic Chemist's Perspective
The true value of 4-Chloro-2-methylpyrimidin-5-amine lies in its reactivity, which is governed by the electronic nature of the pyrimidine ring and its substituents. The pyrimidine core is electron-deficient, which makes it susceptible to nucleophilic attack.
General Synthetic Strategies for Substituted Pyrimidines
The synthesis of substituted pyrimidines can be approached through various classical and modern methodologies. The choice of a particular route depends on the desired substitution pattern and the availability of starting materials. Common strategies include:
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Pinner Synthesis: This classical method involves the condensation of a 1,3-dicarbonyl compound with an amidine to form a 4-hydroxypyrimidine, which can be subsequently chlorinated.
-
Biginelli Reaction: A one-pot, three-component reaction between an aldehyde, a β-ketoester, and urea or thiourea to yield dihydropyrimidinones, which can be further modified.[3]
-
From Dichloropyrimidines: A common and versatile approach involves the sequential nucleophilic substitution of dichloropyrimidines. The regioselectivity of these reactions is a key consideration.[4]
While a specific, detailed experimental protocol for the synthesis of 4-Chloro-2-methylpyrimidin-5-amine is not extensively documented in readily accessible literature, a plausible route can be inferred from established pyrimidine chemistry. A logical synthetic pathway would likely involve the construction of a pyrimidine ring with the desired methyl group at the 2-position, followed by chlorination and amination steps.
The Cornerstone of Reactivity: Nucleophilic Aromatic Substitution (SNAr)
The chlorine atom at the 4-position of 4-Chloro-2-methylpyrimidin-5-amine is the primary site of reactivity. The electron-withdrawing nature of the two nitrogen atoms in the pyrimidine ring activates the C4 position towards nucleophilic aromatic substitution (SNAr). This reaction is the linchpin of this molecule's utility in drug discovery.
Caption: Generalized mechanism of nucleophilic aromatic substitution on 4-Chloro-2-methylpyrimidin-5-amine.
The regioselectivity of nucleophilic attack on chloropyrimidines is a well-studied phenomenon. In general, the C4 and C6 positions are more activated towards nucleophilic attack than the C2 position.[5] The presence of the methyl group at C2 and the amino group at C5 in the target molecule further influences the electronic distribution and steric accessibility of the ring, making the C4 position the most probable site for substitution.
Common nucleophiles used in SNAr reactions with 4-Chloro-2-methylpyrimidin-5-amine in a drug discovery context include:
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Primary and secondary amines
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Alcohols and phenols (as alkoxides or phenoxides)
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Thiols (as thiolates)
The reaction conditions for these substitutions are typically mild, often requiring a base to deprotonate the nucleophile or to act as an acid scavenger.
Application in Drug Discovery: A Gateway to Kinase Inhibitors
The 2-aminopyrimidine motif is a well-established pharmacophore in a multitude of kinase inhibitors. This structural element is adept at forming key hydrogen bond interactions with the hinge region of the kinase active site, a critical feature for potent and selective inhibition. 4-Chloro-2-methylpyrimidin-5-amine serves as an invaluable starting material for the synthesis of libraries of potential kinase inhibitors.
The Role of the Pyrimidine Scaffold in Kinase Inhibition
Kinases are a class of enzymes that play a central role in cellular signaling pathways. Dysregulation of kinase activity is a hallmark of many diseases, including cancer. Small molecule inhibitors that target the ATP-binding site of kinases have proven to be a highly successful class of therapeutics. The pyrimidine core of molecules derived from 4-Chloro-2-methylpyrimidin-5-amine can mimic the adenine base of ATP, allowing them to bind to the active site of kinases.
Caption: Schematic of a pyrimidine-based inhibitor binding to the kinase hinge region.
Synthetic Workflow for Kinase Inhibitor Development
A typical synthetic workflow utilizing 4-Chloro-2-methylpyrimidin-5-amine for the development of kinase inhibitors would involve the following steps:
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Nucleophilic Aromatic Substitution: The chlorine at the C4 position is displaced by a variety of amines, alcohols, or thiols to introduce diversity at this position. This is often the key step in building the core scaffold of the inhibitor.
-
Further Functionalization: The amino group at the C5 position can be acylated, alkylated, or used in other coupling reactions to introduce additional pharmacophoric features and to probe the surrounding binding pocket of the target kinase.
-
Structure-Activity Relationship (SAR) Studies: A library of compounds is synthesized by varying the substituents at the C4 and C5 positions. These compounds are then screened for their biological activity against the target kinase. The SAR data is used to guide the design of more potent and selective inhibitors.
The versatility of 4-Chloro-2-methylpyrimidin-5-amine allows for the rapid generation of diverse chemical libraries, which is essential for the iterative process of lead optimization in drug discovery.
Safety, Handling, and Storage
As with any chemical reagent, proper safety precautions must be observed when handling 4-Chloro-2-methylpyrimidin-5-amine. While a specific, comprehensive safety data sheet (SDS) for this compound is not universally available, data from structurally similar chloropyrimidines and general laboratory safety guidelines should be followed.
Hazard Identification
Based on data for related compounds, 4-Chloro-2-methylpyrimidin-5-amine should be considered:
-
Harmful if swallowed, in contact with skin, or if inhaled. [2]
-
A skin and eye irritant. [2]
-
Potentially causing respiratory irritation. [2]
Recommended Handling Procedures
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.
-
Ventilation: Handle in a well-ventilated area, preferably in a chemical fume hood.
-
Avoidance of Contact: Avoid contact with skin, eyes, and clothing. Do not breathe dust.
-
Hygiene: Wash hands thoroughly after handling.
Storage
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Store in a tightly sealed container in a cool, dry, and well-ventilated place.
-
Keep away from incompatible materials such as strong oxidizing agents.
Conclusion: A Key Enabler in Medicinal Chemistry
4-Chloro-2-methylpyrimidin-5-amine is more than just a chemical intermediate; it is a testament to the power of strategic molecular design. Its carefully orchestrated arrangement of functional groups provides a robust and versatile platform for the synthesis of a wide array of biologically active compounds. For researchers in the pharmaceutical industry and academia, a thorough understanding of the properties and reactivity of this compound is essential for the efficient and effective development of novel therapeutics, particularly in the ever-expanding field of kinase inhibition. As our understanding of the molecular basis of disease continues to grow, the demand for such well-designed and synthetically tractable building blocks will undoubtedly increase, solidifying the importance of 4-Chloro-2-methylpyrimidin-5-amine in the future of medicinal chemistry.
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